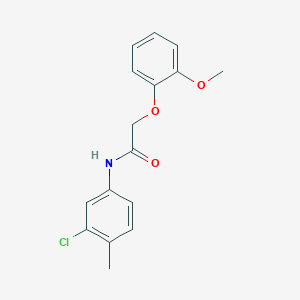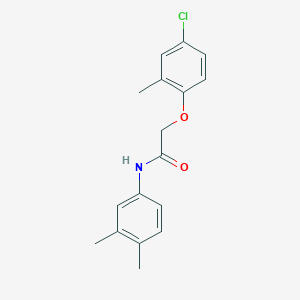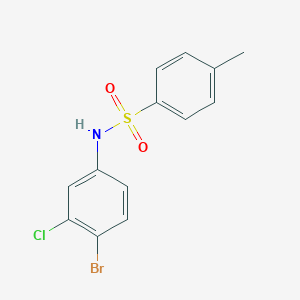
3-(2,4-Dinitroanilino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dinitroanilino)benzamide is an organic compound with the molecular formula C13H10N4O5. It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenylamino moiety.
Métodos De Preparación
The synthesis of 3-(2,4-Dinitroanilino)benzamide typically involves the reaction of 2,4-dinitroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(2,4-Dinitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields the corresponding diamine derivative, while substitution reactions can yield a variety of substituted benzamides .
Aplicaciones Científicas De Investigación
3-(2,4-Dinitroanilino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups in the compound are electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and assays. The compound can also interact with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
3-(2,4-Dinitroanilino)benzamide can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
3-Amino-N-(2,4-dimethoxyphenyl)benzamide: Another benzamide derivative with different substituents.
2,4-Dinitroaniline: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H10N4O5 |
|---|---|
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
3-(2,4-dinitroanilino)benzamide |
InChI |
InChI=1S/C13H10N4O5/c14-13(18)8-2-1-3-9(6-8)15-11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18) |
Clave InChI |
PEFANSBWEDRANM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[2-(3-phenylpropanoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B325446.png)
![N-(4-{[2-(2-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B325447.png)
![2-iodo-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B325448.png)

![N-[4-[(3-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325451.png)
![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B325454.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B325456.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B325457.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B325458.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B325459.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B325460.png)
